molecular formula C10H15NO B1587466 N-(3-methoxybenzyl)ethanamine CAS No. 140715-61-3

N-(3-methoxybenzyl)ethanamine

Cat. No. B1587466
M. Wt: 165.23 g/mol
InChI Key: UJJCCNDLJXEMPR-UHFFFAOYSA-N
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Description

“N-(3-methoxybenzyl)ethanamine” is a chemical compound with the CAS Number: 140715-61-3. It has a molecular weight of 165.24 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for “N-(3-methoxybenzyl)ethanamine” is 1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“N-(3-methoxybenzyl)ethanamine” is a liquid at room temperature .

Scientific Research Applications

  • Chemical Synthesis

    • Application : N-(3-Methoxybenzyl)ethanamine is used as a reagent in chemical synthesis .
    • Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
    • Results : The outcomes of these reactions would also depend on the specific synthesis being performed. In general, the goal would be to use N-(3-Methoxybenzyl)ethanamine to help construct more complex chemical structures .
  • Photochemical Benzylic Bromination

    • Application : N-(3-Methoxybenzyl)ethanamine might be used in photochemical benzylic bromination .
    • Method : This process involves the use of bromine and ultraviolet light to selectively brominate the benzylic position of the molecule .
    • Results : The result of this reaction would be the formation of a brominated derivative of N-(3-Methoxybenzyl)ethanamine .
  • Pharmaceutical Research

    • Application : N-(3-Methoxybenzyl)ethanamine could potentially be used in pharmaceutical research .
    • Method : This compound could be used as a building block in the synthesis of more complex molecules with potential therapeutic effects .
    • Results : The outcomes of this research would depend on the specific therapeutic target and the properties of the final compound .
  • Analytical Chemistry

    • Application : N-(3-Methoxybenzyl)ethanamine could be used in analytical chemistry, for example, in the differentiation of positional isomers .
    • Method : This process involves the use of chromatography-mass spectrometry methods .
    • Results : The proposed analysis using liquid chromatography-tandem mass spectrometry could distinguish the isomers of 25H-NBOMe without the need for any derivatization .
  • Material Science

    • Application : N-(3-Methoxybenzyl)ethanamine could potentially be used in the field of material science .
    • Method : This compound could be used as a precursor in the synthesis of polymers or other materials .
    • Results : The outcomes of this research would depend on the specific material being synthesized and its properties .
  • Environmental Chemistry

    • Application : N-(3-Methoxybenzyl)ethanamine could be used in environmental chemistry, for example, in the study of its degradation in the environment .
    • Method : This process involves the use of various analytical techniques to study the degradation pathways and rates of this compound in different environmental conditions .
    • Results : The results of this research could provide valuable information about the environmental fate of N-(3-Methoxybenzyl)ethanamine .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJCCNDLJXEMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405907
Record name N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)ethanamine

CAS RN

140715-61-3
Record name N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Fang, K Xie, S Kemper… - Angewandte Chemie …, 2021 - Wiley Online Library
Tris(pentafluorophenyl)borane has been found to catalyze the two‐fold C(sp 3 )−H silylation of various trialkylamine derivatives with dihydrosilanes, furnishing the corresponding 4‐…
Number of citations: 33 onlinelibrary.wiley.com
JB Meier - 2011 - search.proquest.com
Metastasis is a complex process requiring directed migration of metastatic cells to favorable microenvironments. Increased CXCR4 expression has been implicated in more invasive, …
Number of citations: 2 search.proquest.com
H Fang, K Xie, S Kemper, M Oestreich
Number of citations: 0

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